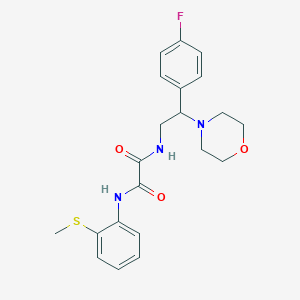![molecular formula C25H29N3O2 B3005590 3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide CAS No. 903329-91-9](/img/structure/B3005590.png)
3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide, also known as CMOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMOP belongs to the family of quinazoline derivatives and has shown promising results in various research studies.
科学的研究の応用
Cyclization Reactions and Synthetic Applications
Cyclization of aryl-, aroyl-, and cyanamides with various substrates leads to the synthesis of diverse quinazoline derivatives. These reactions are crucial for developing new synthetic pathways for heterocyclic compounds, which have significant implications in medicinal chemistry and drug discovery (Shikhaliev et al., 2008).
Neurokinin-1 Receptor Antagonists
Quinazoline derivatives have been explored for their potential as neurokinin-1 receptor antagonists, showing promise in pre-clinical tests for applications in emesis and depression treatment. This research underscores the therapeutic potential of quinazoline analogs in addressing various CNS disorders (Harrison et al., 2001).
Antimicrobial Activity
Several quinazoline analogs have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential use of quinazoline derivatives as antimicrobial agents, addressing the growing concern of antibiotic resistance (Elkholy & Morsy, 2006).
Alpha(2) Adrenoceptor Agonists
Quinazoline and oxazoline derivatives have been identified as potent alpha(2) adrenoceptor agonists, demonstrating selectivity towards alpha(2c) receptors. These findings may have implications for developing new treatments for conditions modulated by alpha(2) adrenergic receptors (Wong et al., 2000).
Antitumor Activity
Novel quinazolinone analogs have shown broad-spectrum antitumor activity in vitro, indicating the potential of these compounds in cancer therapy. The research underscores the importance of structural modifications to enhance the therapeutic efficacy of quinazoline derivatives (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-17-16-20(28-18(2)26-23-11-7-6-10-21(23)25(28)30)13-14-22(17)27-24(29)15-12-19-8-4-3-5-9-19/h6-7,10-11,13-14,16,19H,3-5,8-9,12,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFFTJHSZBSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)
![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)
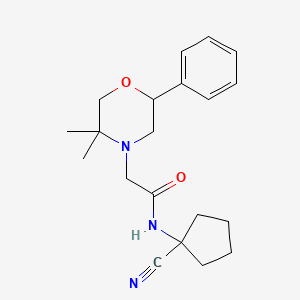


![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)
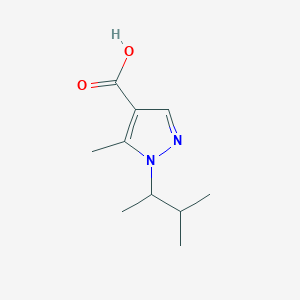
![3-methyl-N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005521.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3005523.png)
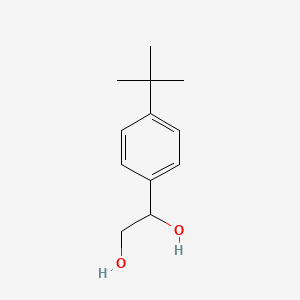
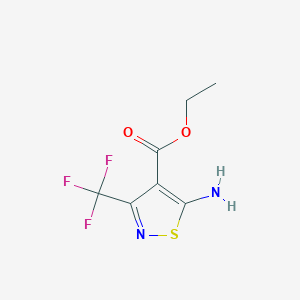
![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)
![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)
